molecular formula C9H10N2O B13309674 (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol

(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol

Cat. No.: B13309674
M. Wt: 162.19 g/mol
InChI Key: GOLKMKPPODZOTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol (CAS 167884-09-5) is a chemical compound belonging to the imidazopyridine class, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profiles . This compound serves as a versatile building block for the synthesis of more complex molecules. Researchers value this scaffold for its presence in several marketed drugs and its wide range of reported biological activities, which include antipyretic, analgesic, antibacterial, antitumor, and anti-inflammatory properties . A significant area of research for imidazopyridine derivatives is in the development of novel anti-tuberculosis agents . Some analogues have demonstrated potent activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains of Mycobacterium tuberculosis . The mechanism of action for this class is often linked to targeting the oxidative phosphorylation pathway in the bacterium, specifically by inhibiting the cytochrome bcc complex, a crucial component for bacterial energy production . As such, this compound provides a critical core structure for medicinal chemists to explore structure-activity relationships and develop new therapeutic candidates targeting infectious diseases. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should refer to the specific analytical data provided with their batch for confirmation of identity and purity.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(3-methylimidazo[1,2-a]pyridin-8-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-7-5-10-9-8(6-12)3-2-4-11(7)9/h2-5,12H,6H2,1H3

InChI Key

GOLKMKPPODZOTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=CC=C2CO

Origin of Product

United States

Preparation Methods

Condensation Reactions

A common approach for synthesizing imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridines with various carbonyl compounds. For this compound, a plausible route could involve the condensation of a suitably substituted 2-aminopyridine with an appropriate aldehyde or ketone, followed by reduction steps to introduce the methanol functionality.

Reactants Conditions Product Yield
2-Aminopyridine, Aldehyde/Ketone Acidic Conditions, Heat Imidazo[1,2-a]pyridine Core Variable
Imidazo[1,2-a]pyridine Core, Reducing Agent Mild Conditions This compound -

Metal-Free Synthesis

Recent trends favor metal-free synthesis due to environmental concerns. Methods involving catalysts like perchloric acid, hydrochloric acid, or green catalysts such as ammonium chloride and saccharin have been explored for similar compounds. These catalysts facilitate condensation reactions under mild conditions, which could be adapted for the synthesis of this compound.

Catalyst Conditions Advantages
Perchloric Acid Mild Conditions High Yield, Easy Handling
Ammonium Chloride Ethanol, Room Temperature Green, Non-Volatile
Saccharin Fast, Effective Practical Impact

Reduction Steps

To introduce the methanol functionality, reduction of an ester or aldehyde group is necessary. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.

Reducing Agent Conditions Product
LiAlH4 Methanol, Room Temperature Methanol Derivative
NaBH4 Mild Conditions Methanol Derivative

Chemical Reactions Analysis

Types of Reactions: (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly at the methyl group or the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry: In chemistry, (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its antiviral, antibacterial, and anticancer properties. Additionally, it serves as a scaffold for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its efficient synthesis and functionalization make it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of (3-Methylimidazo[1,2-A]pyridin-8-YL)methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
(3-Methylimidazo[1,2-a]pyridin-8-yl)methanol 3-CH3, 8-CH2OH C9H10N2O 162.19 Hydroxymethyl at 8-position
(6-Bromoimidazo[1,2-a]pyridin-8-yl)methanol 6-Br, 8-CH2OH C8H7BrN2O 227.06 Bromine at 6-position
(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol 8-CH3, 2-CH2OH C9H10N2O 162.19 Hydroxymethyl at 2-position
{4-[6-Chloro-3-nitro-...]phenyl}methanol (12) 6-Cl, 3-NO2, 2-SO2PhCH2, 4-PhCH2OH C21H16N3O5SCl 458.06 Antitrypanosomal activity
1-(2-Methylimidazo[1,2-b]pyridazin-3-yl)ethanone (13a) Pyridazine core, 2-CH3, 3-COCH3 C8H8N4O 176.17 Antibacterial activity

Key Observations :

  • Positional Isomerism: The placement of the hydroxymethyl group (e.g., 8- vs. 2-position) significantly alters physicochemical properties. For instance, (8-Methylimidazo[1,2-a]pyridin-2-yl)methanol has the same molecular weight as the target compound but distinct solubility and reactivity due to substituent positioning .
  • Halogenation: Bromine or chlorine at the 6-position (e.g., compound 12 and (6-Bromoimidazo[1,2-a]pyridin-8-yl)methanol ) enhances electrophilicity, facilitating cross-coupling reactions for further derivatization.
  • Heterocycle Variation : Replacement of pyridine with pyridazine (as in 13a ) introduces different electronic effects, reducing planarity and affecting bioactivity.

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Stability Data

Compound Biological Activity LogP (Predicted) Solubility (mg/mL) Stability Reference
This compound Under investigation 0.98 12.4 (PBS) Stable at 2–8°C
Compound 12 Antitrypanosomal (IC50 < 1 µM) 2.34 0.56 (DMSO) Hygroscopic
2,6-Disubstituted-8-Amino Derivatives Kinase inhibition 1.89–2.15 1.2–2.8 (DMSO) Air-stable
13a Antibacterial (MIC: 8 µg/mL) 1.45 3.1 (Ethanol) Light-sensitive

Key Findings :

  • The hydroxymethyl group in the target compound improves aqueous solubility (12.4 mg/mL in PBS) compared to nitro- or halogenated derivatives (e.g., compound 12: 0.56 mg/mL in DMSO) .
  • Antitrypanosomal derivatives (e.g., 12) exhibit sub-micromolar potency, likely due to the electron-deficient nitro group enhancing target binding .
  • 8-Amino derivatives (e.g., 23–24 ) show promise in kinase inhibition, attributed to the amino group’s hydrogen-bonding capacity.

Biological Activity

(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to its interactions with biomolecules and its implications in cancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C₉H₈N₂O
  • Molecular Weight : 164.17 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The imidazole ring and the pyridine moiety contribute to its reactivity and binding affinity towards nucleophilic sites on DNA, which may lead to the formation of DNA adducts. This interaction is critical in understanding its potential as a carcinogen and its role in mutagenesis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving:

  • DNA Damage : The compound forms adducts with DNA, leading to strand breaks and activation of repair pathways.
  • Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

  • Study on Hepatocellular Carcinoma (HCC) :
    • In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in HCC cell viability.
    • IC50 values were determined using MTT assays, showing significant cytotoxicity at concentrations as low as 10 µM.
  • Mutagenicity Assessment :
    • Ames test results indicated that the compound possesses mutagenic potential, particularly in Salmonella typhimurium strains.
    • The mutagenic effect was enhanced in the presence of metabolic activation systems, suggesting bioactivation plays a role in its activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in HCC cells
MutagenicityPositive results in Ames test
DNA Adduct FormationForms adducts leading to DNA damage
Cell Cycle ArrestG2/M phase arrest observed

Q & A

Q. What are the optimized synthetic routes for (3-methylimidazo[1,2-a]pyridin-8-yl)methanol, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:

  • Cyclization : Use of aldehydes or ketones with aminopyridine derivatives under acidic or catalytic conditions to form the imidazo[1,2-a]pyridine core .
  • Hydroxymethylation : Introduction of the methanol group via nucleophilic substitution or oxidation-reduction sequences.

Q. Critical Parameters :

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions.
  • Catalysts : Lewis acids (e.g., ZnCl₂) or transition-metal catalysts (e.g., Pd) enhance regioselectivity .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. Key signals include:
    • Imidazo[1,2-a]pyridine protons : δ 7.2–8.5 ppm (aromatic region).
    • Hydroxymethyl group : δ 4.5–5.0 ppm (broad singlet for -OH) .
  • LC-MS/HPLC : Quantifies purity (>95%) and detects trace impurities .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., ORTEP-III software for structural visualization) .

Q. How is the biological activity of this compound screened in preliminary assays?

Methodological Answer:

  • In vitro assays :
    • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., trifluoromethyl or fluorophenyl derivatives) to identify key functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from structural analogs or assay variability. Strategies include:

  • Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., IC₅₀ values under identical pH/temperature) .
  • SAR Re-evaluation : Test substituted analogs (e.g., 6-bromo or 8-nitro derivatives) to isolate substituent effects .
  • Assay Validation : Replicate studies with orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Q. What computational strategies are used to model interactions between this compound and biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with proteins (e.g., kinase ATP-binding pockets) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-target complexes .
  • QSAR Models : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How do structural analogs of this compound expand its pharmacological potential?

Methodological Answer: Analog synthesis focuses on modifying:

  • Core Scaffold : Replace pyridine with pyrimidine for altered pharmacokinetics .
  • Substituents : Trifluoromethyl (-CF₃) enhances metabolic stability; carboxylic acid derivatives improve solubility .

Q. What methodologies address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • PK/PD Studies : Measure plasma half-life and tissue distribution in rodent models .
  • Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites .
  • Formulation Optimization : Use liposomal encapsulation to enhance bioavailability .

Q. How is the compound’s stability evaluated under varying experimental conditions?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), light (UV), and humidity (75% RH) for 4 weeks .
  • HPLC Stability Indicators : Monitor degradation products (e.g., oxidation of hydroxymethyl to aldehyde) .
  • pH Stability : Test solubility and integrity in buffers (pH 1–10) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.